Cas no 74010-58-5 (Heptanoic acid, 8-quinolinyl ester)
Heptanoic acid, 8-quinolinyl ester Chemical and Physical Properties
Names and Identifiers
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- Heptanoic acid, 8-quinolinyl ester
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- Inchi: 1S/C16H19NO2/c1-2-3-4-5-11-15(18)19-14-10-6-8-13-9-7-12-17-16(13)14/h6-10,12H,2-5,11H2,1H3
- InChI Key: JZIPZGBUNIVSSW-UHFFFAOYSA-N
- SMILES: C(OC1=C2C(=CC=C1)C=CC=N2)(=O)CCCCCC
Experimental Properties
- Density: 1.086±0.06 g/cm3(Predicted)
- Boiling Point: 387.8±15.0 °C(Predicted)
- pka: 2.27±0.17(Predicted)
Heptanoic acid, 8-quinolinyl ester Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Heptanoic acid, 8-quinolinyl ester
Heptanoic acid, 8-quinolinyl ester and its Applications in Modern Chemical Research
The compound with the CAS number 74010-58-5, identified as Heptanoic acid, 8-quinolinyl ester, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural composition, has garnered significant attention in recent years due to its potential applications in various scientific domains. The esterification of heptanoic acid with 8-quinolinyl moiety not only imparts distinct chemical properties but also opens up avenues for exploring novel biochemical interactions.
In the realm of chemical biology, Heptanoic acid, 8-quinolinyl ester has been studied for its role as a synthetic intermediate in the development of bioactive molecules. The presence of the quinoline ring, a well-known pharmacophore, suggests potential interactions with biological targets such as enzymes and receptors. Recent research has highlighted the compound's utility in designing molecules that exhibit inhibitory effects on certain therapeutic targets, making it a valuable candidate for drug discovery programs.
One of the most compelling aspects of Heptanoic acid, 8-quinolinyl ester is its versatility in chemical modifications. The heptanoic acid backbone provides a flexible scaffold for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This adaptability has been leveraged in the synthesis of derivatives that exhibit enhanced solubility or stability, which are critical factors in pharmaceutical formulations. Such modifications are essential for improving the bioavailability and efficacy of potential therapeutic agents.
The quinolinyl group, on the other hand, brings a rich history of biological activity to the molecule. Quinolines have long been recognized for their antimicrobial and anti-inflammatory properties, and incorporating this moiety into Heptanoic acid, 8-quinolinyl ester could lead to the development of novel compounds with similar beneficial effects. Current studies are exploring the compound's potential in modulating immune responses and combating infectious diseases, demonstrating its significance in addressing global health challenges.
From an industrial perspective, the production of Heptanoic acid, 8-quinolinyl ester presents interesting challenges and opportunities. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. These advancements not only streamline the manufacturing process but also reduce costs, making the compound more accessible for large-scale applications. The integration of green chemistry principles into these processes further underscores the commitment to sustainable practices in chemical synthesis.
The compound's potential extends beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its unique chemical profile makes it a candidate for developing advanced materials with tailored properties, such as liquid crystals or conductive polymers. Additionally, derivatives of Heptanoic acid, 8-quinolinyl ester have shown promise in agricultural applications, where they could be used as intermediates in the synthesis of pesticides or herbicides that are more effective and environmentally friendly.
In conclusion, Heptanoic acid, 8-quinolinyl ester (CAS no. 74010-58-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features and functional properties make it a valuable tool for researchers exploring new frontiers in chemical biology and drug development. As our understanding of its potential continues to grow, so too will its applications in addressing some of the most pressing challenges facing modern society. The ongoing research into this compound underscores its importance as a cornerstone in innovative chemical solutions.
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